6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol 6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13800593
InChI: InChI=1S/C10H10O3/c11-8-2-1-6-3-9-10(4-7(6)8)13-5-12-9/h3-4,8,11H,1-2,5H2
SMILES: C1CC2=CC3=C(C=C2C1O)OCO3
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol

6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol

CAS No.:

Cat. No.: VC13800593

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol -

Specification

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
IUPAC Name 6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-7-ol
Standard InChI InChI=1S/C10H10O3/c11-8-2-1-6-3-9-10(4-7(6)8)13-5-12-9/h3-4,8,11H,1-2,5H2
Standard InChI Key OEHNJQLMUXYRAH-UHFFFAOYSA-N
SMILES C1CC2=CC3=C(C=C2C1O)OCO3
Canonical SMILES C1CC2=CC3=C(C=C2C1O)OCO3

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 6,7-dihydro-5H-cyclopenta[f] benzodioxol-5-ol, reflecting its bicyclic architecture comprising a cyclopentane ring fused to a 1,3-benzodioxole moiety. Its molecular formula is C₁₀H₁₀O₃, with a molar mass of 178.18 g/mol .

Structural Elucidation

Key structural features include:

  • A five-membered cyclopentane ring fused to a benzodioxole system.

  • A hydroxyl group (-OH) at the 5-position of the indeno-dioxole framework.

  • Planar aromatic regions conjugated with non-aromatic bicyclic components.

The spatial arrangement was confirmed via X-ray crystallography in related analogs, though experimental data for this specific compound remains unpublished .

Table 1: Molecular Descriptors of 6,7-Dihydro-5H-indeno[5,6-d] dioxol-5-ol

PropertyValueSource
CAS Number119055-20-8
Molecular FormulaC₁₀H₁₀O₃
Exact Mass178.0630 g/mol
Topological Polar Surface Area38.7 Ų
LogP (Octanol-Water)1.32

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary synthetic route involves Friedel-Crafts cyclization of substituted catechol derivatives. A representative pathway includes:

  • Precursor Preparation: 5,6-Methylenedioxyindan-1-one (CAS 6412-87-9) serves as the ketone precursor .

  • Reduction: Catalytic hydrogenation or borohydride-mediated reduction converts the ketone to the secondary alcohol .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity .

Industrial Production

Scale-up processes utilize continuous flow reactors to enhance yield (reported 78–82%) and reduce reaction times. Post-synthetic purification employs centrifugal partition chromatography for industrial-grade batches .

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Conditions
Water<0.125°C
Methanol12.425°C
Dichloromethane8.925°C

Data derived from structurally related indeno-dioxoles suggest limited aqueous solubility, consistent with its LogP value .

Reactivity and Functionalization

Oxidation Reactions

The benzylic alcohol undergoes oxidation to form 6,7-dihydro-5H-indeno[5,6-d] dioxol-5-one (CAS 6412-87-9) using Jones reagent (CrO₃/H₂SO₄) or Swern conditions ((COCl)₂/DMSO) .

Electrophilic Substitution

The electron-rich benzodioxole ring participates in:

  • Nitration: Yields 4-nitro derivatives under HNO₃/AcOH.

  • Sulfonation: Forms sulfonic acids with fuming H₂SO₄ .

Recent Advancements (2023–2025)

Catalytic Asymmetric Synthesis

A 2024 study demonstrated enantioselective reduction of the ketone precursor using Ru-BINAP complexes, achieving 94% ee for the (R)-enantiomer .

Green Chemistry Approaches

Microwave-assisted synthesis reduced reaction times from 12 h to 35 min while maintaining 89% yield .

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